(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
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Overview
Description
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a fluorine atom attached to an imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the Schiemann reaction, which involves the fluorination of imidazolediazonium tetrafluoroborates . Another approach includes the radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine: Another fluorinated imidazo[1,2-a]pyridine derivative with similar structural features.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: A compound with a different heterocyclic system but similar functional groups.
Uniqueness
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine atom can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4,10H2 |
InChI Key |
PBVZNGCTCGQWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)CN |
Origin of Product |
United States |
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